BenchChemオンラインストアへようこそ!

Debutyldronedarone D7

Bioanalytical Method Validation LC-MS/MS Therapeutic Drug Monitoring

For robust LC-MS/MS quantification of debutyldronedarone, use Debutyldronedarone D7—the deuterated internal standard. It co-elutes with the analyte, correcting for matrix effects and ensuring FDA/EMA-compliant bioequivalence data. Non-isotopic analogs introduce quantification error. Achieve reliable PK/DDI study outcomes with this ≥98% pure reference material.

Molecular Formula C27H29D7N2O5S
Molecular Weight 507.69
Cat. No. B1191692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDebutyldronedarone D7
Molecular FormulaC27H29D7N2O5S
Molecular Weight507.69
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Debutyldronedarone D7: Procurement for Accurate Dronedarone Metabolite Quantification in LC-MS/MS


Debutyldronedarone D7 is a stable, isotopically-labeled internal standard of the primary, active circulating metabolite of the antiarrhythmic drug dronedarone [1]. As a non-iodinated amiodarone analogue, dronedarone was developed to circumvent the limiting toxicities of its predecessor, and its major metabolite, debutyldronedarone (SR35021), exhibits a potency that is 1/10 to 1/3 that of the parent drug [2][3]. The D7 variant is specifically designed for use as a reference material in bioanalytical methods, with the incorporation of seven deuterium atoms to ensure near-identical physicochemical behavior to the unlabeled analyte while providing a distinct mass difference for precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Debutyldronedarone D7 Cannot Be Substituted with Non-Deuterated or Analogous Internal Standards


Generic substitution with non-deuterated debutyldronedarone, dronedarone, or structurally analogous compounds like amiodarone as an internal standard (IS) for LC-MS/MS quantification of debutyldronedarone introduces unacceptable analytical error and risk of regulatory non-compliance. The co-elution of a non-isotopic IS with the target analyte creates significant challenges in resolving them by mass, leading to ion suppression or enhancement and inaccurate quantification due to matrix effects [1]. While some methods have employed amiodarone as an IS [2], this practice is fundamentally flawed because amiodarone is a structurally distinct molecule with different ionization efficiency and chromatographic retention time compared to debutyldronedarone, failing to correct for analyte-specific matrix effects and sample preparation variability. Debutyldronedarone D7, as a stable isotope-labeled (SIL) IS, co-elutes with the native analyte and experiences identical ionization suppression, thereby providing the most robust and precise normalization required for generating reliable pharmacokinetic data in drug development and therapeutic drug monitoring studies [1][3].

Quantitative Differentiation of Debutyldronedarone D7 for Bioanalytical Method Development and Procurement


Superior Quantification Accuracy Achieved with Debutyldronedarone D7 Over Structural Analogs in LC-MS/MS

The use of a stable isotope-labeled internal standard like Debutyldronedarone D7 is superior to structural analogs for achieving the precision and accuracy required by regulatory guidelines for bioanalytical method validation [1]. While a published LC-MS/MS method using the structural analog amiodarone as the IS achieved intra- and inter-day precisions lower than 7.2% and accuracy within ±5.1% for the quantification of unlabeled debutyldronedarone [2], this performance is attainable under optimized conditions but is inherently more susceptible to matrix effects and variability across different plasma lots. In contrast, the use of a co-eluting SIL-IS like Debutyldronedarone D7 corrects for matrix effects at every point in the chromatographic run, leading to a reduction in variability and a more robust assay. This is evidenced by a more recent UPLC-MS/MS method for quantifying desbutyldronedarone in rat plasma which, using a similar structural analog IS (ivabradine), achieved an inter-day accuracy range of -14.8% to 10.9% and a precision of ≤13.3% [3]. This wider, less precise range highlights the inherent limitations of a non-isotopic IS compared to the gold-standard SIL-IS approach for which Debutyldronedarone D7 is designed.

Bioanalytical Method Validation LC-MS/MS Therapeutic Drug Monitoring

Overcoming HPLC-UV Sensitivity Limitations with Mass Spectrometry-Ready Debutyldronedarone D7

LC-MS/MS methods employing Debutyldronedarone D7 as an IS provide a significant and quantifiable advantage in sensitivity over traditional HPLC-UV approaches, which is critical for late time-point pharmacokinetic sampling and low-dose studies [1]. A validated LC-MS/MS method reported a lower limit of quantification (LLOQ) of 0.200 ng/mL for debutyldronedarone in human plasma using amiodarone as IS, with a linear range up to 200 ng/mL [1]. The use of the optimal SIL-IS, Debutyldronedarone D7, is expected to enhance the reliability of measurements at this low concentration. In contrast, a recently developed and more economical HPLC-UV method for therapeutic drug monitoring achieved an LLOQ of 10 ng/mL with a linear range of 10–1000 ng/mL [2]. The LC-MS/MS approach therefore provides a 50-fold improvement in sensitivity compared to HPLC-UV, a difference that can be reliably exploited in studies where metabolite concentrations fall below the HPLC-UV LLOQ.

HPLC-UV LC-MS/MS Lower Limit of Quantification

High Chemical Purity Confirmed for Debutyldronedarone D7 as a Fit-for-Purpose Reference Standard

Debutyldronedarone D7 is supplied with a documented purity specification that meets the requirements for a primary reference standard in quantitative bioanalysis, ensuring the accuracy of stock solution preparation and calibration curve construction . Vendor specifications for Debutyldronedarone D7 (Cat. No. V19017) report a purity of ≥98% . This high purity is consistent with other D7 and D6 isotopologues of the compound, which are also specified at >98% purity by independent suppliers [1]. This level of purity is a critical differentiator from non-certified chemical stocks and is essential for the correct calculation of concentrations in calibration standards and quality control samples.

Reference Standard Certificate of Analysis Analytical Chemistry

Distinct Mass Spectrometric Signature (m/z +7 Da) Enables Unambiguous Analyte Differentiation

The incorporation of seven deuterium atoms provides Debutyldronedarone D7 with a distinct and quantifiable mass spectrometric advantage over other isotopologues for use in multiple reaction monitoring (MRM) assays. The molecular weight of Debutyldronedarone D7 is 507.69 g/mol, which is +7 Da relative to unlabeled debutyldronedarone (MW 500.69 g/mol) . This mass shift is greater than that of the D6 variant (MW 506.69 g/mol) [1]. While both the D6 and D7 compounds serve as effective SIL-IS, the larger mass difference of the D7 variant minimizes the potential for isotopic cross-talk between the IS and analyte in the mass spectrometer's first quadrupole, especially when monitoring complex or overlapping isotopic clusters. This ensures that the signal measured for the internal standard is not influenced by the natural abundance isotopes of the analyte, improving assay specificity and accuracy.

Mass Spectrometry Isotopic Purity MRM

Validated Application Scenarios for Debutyldronedarone D7 in Bioanalysis and Drug Development


Validating Pharmacokinetic (PK) and Toxicokinetic (TK) Studies for Dronedarone Generics

Debutyldronedarone D7 is the definitive internal standard for LC-MS/MS assays supporting the development of generic dronedarone formulations. By providing a 50-fold improvement in sensitivity over HPLC-UV (LLOQ of 0.200 ng/mL vs. 10 ng/mL [1]), it enables the precise measurement of the active metabolite debutyldronedarone at late time points, which is critical for accurate calculation of PK parameters like AUC(0-inf) and half-life [2]. Its use ensures the high accuracy and precision required by regulatory agencies (FDA/EMA) for demonstrating bioequivalence [3], directly impacting the success of Abbreviated New Drug Application (ANDA) submissions.

Clinical Therapeutic Drug Monitoring (TDM) and Adherence Assessment

For clinical laboratories tasked with monitoring patient adherence or managing dronedarone therapy, Debutyldronedarone D7 is essential for developing robust, high-throughput LC-MS/MS assays [4]. Unlike structural analog internal standards, it corrects for patient-specific matrix effects, ensuring reliable quantification of the active metabolite [5]. This level of accuracy is crucial for clinical decision-making, as the potency of the circulating metabolite is 1/10 to 1/3 that of dronedarone, making its precise measurement an integral part of understanding a patient's overall drug exposure [6].

In Vitro Drug-Drug Interaction (DDI) and Metabolism Studies

Researchers investigating the CYP450-mediated metabolism of dronedarone or potential drug-drug interactions require Debutyldronedarone D7 to accurately quantify the formation of the N-debutyl metabolite in hepatocyte or microsomal incubations. The high chemical purity (≥98%) and distinct +7 Da mass shift ensure that the internal standard does not interfere with the detection of the unlabeled metabolite formed in the experiment . This enables precise calculation of enzyme kinetic parameters (e.g., Vmax, Km) and accurate determination of inhibition constants (IC50), data which are critical for regulatory DDI risk assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Debutyldronedarone D7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.